Oxyguno

Cat. No.:

B2639245

CAS No.:

14935-61-6

M. Wt:

350.88

InChI Key:

KGJMMWHIKVCYNV-UYLDGEFQSA-N

Attention:

For research use only. Not for human or veterinary use.

Description

4-Chloro-17β-hydroxy-17-methylandrost-4-ene-3,11-dione is an analytical reference standard categorized as an anabolic androgenic steroid. It is prohibited from use in equine sports due to its anabolic enhancing properties. 4-Chloro-17β-hydroxy-17-methylandrost-4-ene-3,11-dione is regulated as a Schedule III compound in the United States. This product is intended for research and forensic applications.>

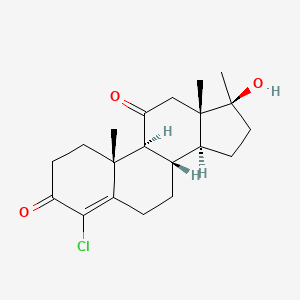

Structure

3D Structure

Interactive Chemical Structure Model

Properties

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-4-chloro-17-hydroxy-10,13,17-trimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27ClO3/c1-18-8-7-14(22)17(21)13(18)5-4-11-12-6-9-20(3,24)19(12,2)10-15(23)16(11)18/h11-12,16,24H,4-10H2,1-3H3/t11-,12-,16+,18-,19-,20-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGJMMWHIKVCYNV-UYLDGEFQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C(=C1CCC3C2C(=O)CC4(C3CCC4(C)O)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C(=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@]4(C)O)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017249 |

Source

|

| Record name | 4-Chloro-17β-hydroxy-17-methylandrost-4-ene-3,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14935-61-6 |

Source

|

| Record name | 4-Chloro-17β-hydroxy-17-methylandrost-4-ene-3,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Oxyguno

Introduction

Oxyguno is a synthetic, orally active anabolic-androgenic steroid (AAS)[1][2]. Its chemical name is 4-chloro-17α-methyl-17β-hydroxy-androst-4-ene-3,11-dione[1][2]. Like other AAS, its primary mechanism of action is centered on the activation of the androgen receptor (AR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor[3][4][5]. Manufacturers have claimed that this compound possesses a significantly higher anabolic effect and lower androgenic side-effects compared to testosterone[1][2][6].

Core Mechanism of Action: Androgen Receptor Agonism

The physiological effects of this compound are mediated through its interaction with the androgen receptor. This interaction initiates a cascade of molecular events that ultimately alter gene expression in target tissues, leading to its anabolic and androgenic effects.

2.1. Ligand Binding and Receptor Activation:

As a synthetic steroid, this compound is designed to be structurally similar to testosterone (B1683101), allowing it to bind to the ligand-binding domain (LBD) of the androgen receptor[7]. This binding is thought to induce a conformational change in the receptor protein. In its inactive state, the androgen receptor is located in the cytoplasm, complexed with heat shock proteins (HSPs) that maintain its conformation for ligand binding[3]. Upon binding of an agonist like this compound, these HSPs dissociate from the receptor[3].

2.2. Dimerization and Nuclear Translocation:

The activated ligand-receptor complex then forms a homodimer with another activated AR molecule[3]. This dimerization is a crucial step for the subsequent nuclear import of the complex[3]. The dimerized receptor, now fully active, translocates from the cytoplasm into the nucleus[3].

2.3. DNA Binding and Transcriptional Regulation:

Within the nucleus, the AR homodimer binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter or enhancer regions of target genes[1][3]. The binding of the AR dimer to AREs allows for the recruitment of co-activator or co-repressor proteins, which in turn modulate the rate of transcription of these genes by the cellular transcriptional machinery[3][5]. This leads to an up- or down-regulation of specific messenger RNA (mRNA) molecules, and consequently, the synthesis of proteins responsible for the anabolic and androgenic effects of the steroid.

Signaling Pathway of Anabolic-Androgenic Steroids

Caption: Generalized signaling pathway of anabolic-androgenic steroids like this compound.

Downstream Cellular Effects

The modulation of gene expression by this compound leads to a variety of cellular effects, primarily in skeletal muscle and bone, but also in other tissues.

3.1. Anabolic Effects:

-

Increased Protein Synthesis: A primary anabolic effect is the stimulation of protein synthesis in muscle cells, leading to an increase in muscle mass and strength[8][9]. This is achieved by upregulating the transcription of genes involved in the synthesis of contractile proteins.

-

Decreased Protein Breakdown (Anti-catabolic effect): AAS can also exert anti-catabolic effects by competing with glucocorticoids for their receptors, thereby inhibiting the muscle-wasting effects of these hormones[8][10].

-

Satellite Cell Proliferation: Anabolic steroids can stimulate the proliferation of satellite cells, which are muscle stem cells that play a crucial role in muscle repair and growth[9].

3.2. Androgenic Effects:

The androgenic effects of this compound are a result of its action on tissues such as the skin, hair follicles, and prostate gland. These effects are responsible for the development of male secondary sexual characteristics.

Quantitative Data

Specific quantitative data for this compound, such as its binding affinity for the androgen receptor (e.g., Ki, IC50) or its potency in functional assays (e.g., EC50), are not available in the peer-reviewed scientific literature. The primary claim found in the literature is a qualitative comparison to testosterone.

| Parameter | Claimed Value for this compound (Relative to Testosterone) | Reference |

| Anabolic Effect | 7 times greater | [1][2][6] |

| Androgenic Effect | 12% of testosterone | [1][2][6] |

Note: These values are based on manufacturer claims cited in a single research article and have not been independently verified in peer-reviewed studies.

Experimental Protocols

While specific experimental protocols for this compound are not published, the following outlines a generalized workflow for characterizing the mechanism of action of a potential androgen receptor agonist.

5.1. Androgen Receptor Binding Assay (Competitive Radioligand Binding Assay):

This assay is designed to determine the affinity of a test compound for the androgen receptor.

Workflow for Androgen Receptor Binding Assay

Caption: A generalized workflow for a competitive androgen receptor binding assay.

5.2. Androgen Receptor Transactivation Assay (Reporter Gene Assay):

This cell-based assay measures the ability of a compound to activate the androgen receptor and induce the expression of a reporter gene.

Workflow for AR Transactivation Assay

Caption: A generalized workflow for an androgen receptor transactivation reporter gene assay.

Conclusion

The mechanism of action of this compound is presumed to follow the classical pathway of other anabolic-androgenic steroids, primarily acting as an agonist for the androgen receptor. This leads to the modulation of gene expression, resulting in its anabolic and androgenic effects. While claims of its high anabolic to androgenic ratio exist, a lack of publicly available, peer-reviewed data on its binding affinity, potency, and specific molecular interactions makes a definitive and detailed characterization of its mechanism of action challenging. Further research is required to fully elucidate the molecular pharmacology of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolic studies of this compound in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Mechanisms of Anabolic Steroids, Selective Androgen Receptor Modulators and Myostatin Inhibitors [kjsm.org]

- 5. commerce.bio-rad.com [commerce.bio-rad.com]

- 6. researchgate.net [researchgate.net]

- 7. Anabolic steroids | Better Health Channel [betterhealth.vic.gov.au]

- 8. How the love of muscle can break a heart: Impact of anabolic androgenic steroids on skeletal muscle hypertrophy, metabolic and cardiovascular health - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cellular and molecular mechanisms responsible for the action of testosterone on human skeletal muscle. A basis for illegal performance enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Content Background: How Does the Alteration of Genetic Function by Anabolic Steroids Increase Muscle Mass? – PEP [sites.duke.edu]

An In-depth Technical Guide to Oxyguno: Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyguno, chemically known as 4-chloro-17α-methyl-17β-hydroxy-androst-4-ene-3,11-dione, is a synthetic, orally active anabolic-androgenic steroid (AAS). First synthesized in the 1960s, it has garnered attention for its purported high anabolic-to-androgenic ratio. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, a plausible synthesis pathway, its mechanism of action via the androgen receptor signaling pathway, and relevant experimental protocols for its study. Quantitative data are summarized for comparative analysis.

Chemical Structure and Properties

This compound is a modified derivative of testosterone. Its chemical structure is characterized by the addition of a chloro group at the C4 position, a methyl group at the C17α position, and a ketone group at the C11 position of the steroid nucleus. These modifications influence its metabolic stability and receptor binding affinity.

Below is a diagram of the chemical structure of this compound.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | 4-chloro-17α-methyl-17β-hydroxy-androst-4-ene-3,11-dione |

| Molecular Formula | C₂₀H₂₇ClO₃ |

| Molecular Weight | 366.9 g/mol |

| CAS Number | 14935-61-6 |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMF, DMSO, and Ethanol |

Synthesis Pathway

The synthesis of this compound can be approached from commercially available steroid precursors. While the original synthesis by Huettenrauch in 1967 provides the foundational methodology, a generalized pathway can be inferred from established steroid chemistry. A plausible synthesis could start from a suitable androstane (B1237026) derivative, involving key steps such as chlorination, methylation, and oxidation.

The following diagram illustrates a proposed synthesis pathway for this compound.

Caption: Proposed Synthesis Pathway for this compound.

Biological Activity and Signaling Pathway

As an anabolic-androgenic steroid, the biological effects of this compound are mediated through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily. Upon entering the cell, this compound binds to the AR in the cytoplasm, leading to a conformational change and dissociation from heat shock proteins. The activated this compound-AR complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in protein synthesis, muscle growth, and other anabolic and androgenic processes.

The diagram below illustrates the androgen receptor signaling pathway.

Caption: Androgen Receptor Signaling Pathway.

Table 2: Reported Biological Activity of this compound

| Parameter | Value | Reference |

| Anabolic Activity | ~850% of testosterone | [1] |

| Androgenic Activity | ~7% of testosterone | [1] |

Experimental Protocols

The study of this compound and its metabolites often involves in vitro and in vivo models. The following are generalized protocols based on metabolic studies of similar anabolic steroids.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to identify the primary metabolites of this compound produced by hepatic enzymes.

Experimental Workflow:

Caption: In Vitro Metabolism Workflow.

Methodology:

-

Incubation: this compound is incubated with liver microsomes (e.g., from equine or human sources) in the presence of an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer at 37°C.

-

Reaction Termination: The reaction is stopped at various time points by adding a cold organic solvent like acetonitrile.

-

Extraction: The mixture is centrifuged, and the supernatant is collected. Metabolites are then extracted using liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction.

-

Analysis: The extracted samples are dried, derivatized (e.g., trimethylsilylation for GC-MS analysis), and analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the metabolites.

In Vivo Metabolism and Pharmacokinetic Studies

This protocol is designed to study the absorption, distribution, metabolism, and excretion (ADME) of this compound in an animal model.

Methodology:

-

Administration: A known dose of this compound is administered to the animal model (e.g., orally to horses or rodents).

-

Sample Collection: Blood and urine samples are collected at predetermined time points post-administration.

-

Sample Preparation:

-

Urine: Samples may undergo enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugated metabolites. This is followed by extraction as described for the in vitro protocol.

-

Plasma/Serum: Proteins are precipitated (e.g., with acetonitrile), and the supernatant is extracted.

-

-

Analysis: The prepared samples are analyzed by LC-MS/MS or GC-MS to identify and quantify this compound and its metabolites.

-

Data Analysis: Pharmacokinetic parameters such as half-life, clearance, and volume of distribution are calculated from the concentration-time profiles of the parent drug and its metabolites.

Table 3: Identified Metabolites of this compound in Horses

| Metabolite | Biotransformation Pathway |

| 4-chloro-17α-methyl-androst-4-ene-3-keto-11,17β-diol (stereoisomers) | Reduction of the 11-keto group |

| 20-hydroxy-oxyguno | Hydroxylation at C20 |

| 4-chloro-17α-methyl-androst-4-ene-3-keto-11,17β,20-triol | Reduction of the 11-keto group and hydroxylation at C20 |

| 4-chloro-17α-methyl-androstane-11-keto-3,17β-diol | Reduction of the C4-C5 double bond and the 3-keto group |

| 17-epi-oxyguno | Epimerization at C17 |

Conclusion

This compound is a potent synthetic anabolic-androgenic steroid with a distinct chemical structure that confers a high anabolic potential. Its biological effects are mediated through the androgen receptor signaling pathway. Understanding its synthesis, metabolism, and mechanism of action is crucial for researchers in the fields of endocrinology, pharmacology, and anti-doping science. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound and related compounds.

Disclaimer: this compound is a controlled substance in many jurisdictions and should only be handled by authorized personnel for legitimate research purposes. This document is for informational purposes only and does not endorse the use of anabolic steroids.

References

Oxyguno: A Technical Examination of its Anabolic-Androgenic Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the anabolic-androgenic steroid (AAS) known as Oxyguno (4-chloro-17α-methyl-17β-hydroxy-androst-4-ene-3,11-dione). While manufacturer claims position this compound as a highly anabolic agent with minimal androgenic effects, this whitepaper critically examines the available data, outlines the standardized experimental protocols required for the validation of such claims, and illustrates the fundamental signaling pathways through which anabolic-androgenic steroids exert their physiological effects. The information is intended to serve as a scientific resource for researchers and professionals in the fields of endocrinology, pharmacology, and drug development.

Introduction

This compound is a synthetic, orally active anabolic-androgenic steroid that has been marketed as a "designer steroid."[1][2] Its chemical structure is 4-chloro-17α-methyl-17β-hydroxy-androst-4-ene-3,11-dione.[1] The defining characteristic of any AAS is its anabolic-to-androgenic ratio, which quantifies the compound's ability to promote muscle growth (anabolic effects) relative to its propensity to induce male sexual characteristics (androgenic effects). A high ratio is therapeutically desirable, suggesting a greater potential for myotrophic benefits with a reduced risk of androgenic side effects. This guide synthesizes the publicly available quantitative data on this compound's anabolic and androgenic properties, details the established methodologies for determining these ratios, and provides visual representations of the relevant cellular signaling pathways.

Quantitative Data: Anabolic-Androgenic Ratio

The anabolic and androgenic potency of a steroid is typically expressed relative to a reference compound, most commonly testosterone (B1683101) or methyltestosterone, which is assigned a baseline ratio of 1:1 or 100:100. The available data for this compound is derived primarily from manufacturer claims and has not been substantiated in peer-reviewed scientific literature.

| Compound | Anabolic Rating (relative to Testosterone) | Androgenic Rating (relative to Testosterone) | Anabolic-to-Androgenic Ratio | Source |

| Testosterone | 100 | 100 | 1:1 | Reference |

| This compound (Claim 1) | 700 | 12 | 58:1 | Manufacturer Claim[1][3] |

| This compound (Claim 2) | 850 | 7 | 121:1 | Product Description[2][4] |

Note: The data presented in this table for this compound is based on marketing materials and has not been independently verified through standardized, peer-reviewed experimental assays.

Experimental Protocols: The Hershberger Bioassay

The definitive method for determining the anabolic and androgenic activity of a steroid is the Hershberger bioassay. This in vivo assay, standardized as the OECD Test Guideline 441, utilizes a castrated peripubertal male rat model.[1][2][3][4][5] The protocol is designed to measure the dose-dependent changes in the weights of specific androgen-responsive tissues.

Animal Model and Preparation

-

Species: Rat (typically Sprague-Dawley or Wistar strain).

-

Sex: Male.

-

Age: Peripubertal (approximately 42 days of age at castration).

-

Procedure: Animals are surgically castrated to remove the endogenous source of androgens. A post-operative recovery period of at least seven days is required to allow for the regression of androgen-dependent tissues.

Experimental Design

-

Groups:

-

Vehicle Control (castrated, untreated).

-

Reference Androgen (castrated, treated with a known androgen, e.g., testosterone propionate).

-

Test Compound (castrated, treated with this compound at multiple dose levels).

-

-

Administration: The test and reference compounds are typically administered daily for 10 consecutive days via oral gavage or subcutaneous injection.

-

Endpoint: Approximately 24 hours after the final dose, the animals are euthanized, and the following tissues are carefully dissected and weighed:

-

Anabolic Indicator: Levator ani-bulbocavernosus (LABC) muscle.

-

Androgenic Indicators:

-

Ventral prostate (VP).

-

Seminal vesicles (SV) (including coagulating glands and their fluids).

-

Cowper's glands (COW).

-

Glans penis (GP).

-

-

Data Analysis and Interpretation

The anabolic activity is determined by the dose-dependent increase in the weight of the LABC muscle relative to the vehicle control group. The androgenic activity is determined by the dose-dependent increase in the weights of the VP, SV, COW, and GP relative to the vehicle control group. The anabolic-to-androgenic ratio is then calculated by comparing the myotrophic (anabolic) and androgenic potencies of the test compound to the reference androgen.

Signaling Pathways

Anabolic-androgenic steroids exert their effects through two primary signaling pathways: a classical genomic pathway and a more recently characterized non-genomic pathway.

Genomic Signaling Pathway

The traditional and most well-understood mechanism of AAS action is the genomic pathway. This pathway involves the binding of the steroid to the intracellular androgen receptor (AR), which then acts as a ligand-activated transcription factor to modulate gene expression.

Caption: Genomic signaling pathway of this compound.

Non-Genomic Signaling Pathway

In addition to the classical genomic pathway, AAS can also elicit rapid cellular responses through non-genomic signaling. This pathway is initiated by the interaction of the steroid with membrane-associated androgen receptors, leading to the activation of intracellular signaling cascades.

Caption: Non-genomic signaling pathway of this compound.

Conclusion

This compound is a synthetic anabolic-androgenic steroid with manufacturer claims of a highly favorable anabolic-to-androgenic ratio. However, a critical lack of peer-reviewed scientific data necessitates a cautious interpretation of these claims. The standardized and validated Hershberger bioassay remains the gold standard for the empirical determination of the anabolic and androgenic properties of such compounds. A thorough evaluation of this compound according to these established protocols is required to scientifically validate its pharmacological profile. The cellular effects of this compound, like other AAS, are mediated through both genomic and non-genomic signaling pathways, which ultimately converge to produce its physiological effects. This technical guide provides a framework for the scientific community to understand and further investigate the properties of this compound and similar designer steroids.

References

Pharmacokinetics and Bioavailability of Oral Oxyguno: A Technical Guide

Disclaimer: The compound "Oxyguno" is a synthetic anabolic androgenic steroid with limited publicly available human pharmacokinetic data.[1][2] This guide will, therefore, outline the core principles and methodologies for assessing the pharmacokinetics and bioavailability of an oral drug, using the extensively studied opioid analgesic, Oxycodone, as a detailed proxy. The data and pathways presented for Oxycodone will serve as a comprehensive example for the type of information required for a thorough pharmacokinetic characterization of an oral compound like this compound.

Introduction

The development of any new oral therapeutic agent necessitates a thorough understanding of its pharmacokinetic (PK) and bioavailability profile. Pharmacokinetics describes the time course of drug absorption, distribution, metabolism, and excretion (ADME), which collectively determine the onset, intensity, and duration of the drug's effect. Bioavailability, a key pharmacokinetic parameter, quantifies the fraction of an administered dose that reaches the systemic circulation in an unchanged form.

This technical guide provides an in-depth overview of the essential concepts and experimental methodologies for characterizing the pharmacokinetics and bioavailability of an oral drug, with a specific focus on the data and protocols analogous to those required for a compound such as this compound.

Pharmacokinetic Profile of Oral Oxycodone (as a proxy for this compound)

Oral Oxycodone is a semi-synthetic opioid that is well-absorbed from the gastrointestinal tract.[3] Its bioavailability is significantly higher than that of morphine, another commonly used opioid.[3][4] The metabolism of Oxycodone is complex and primarily occurs in the liver via the cytochrome P450 (CYP) enzyme system.[5]

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for orally administered Oxycodone in healthy adults. It is important to note that significant inter-individual variability in these parameters has been observed.[4]

| Parameter | Symbol | Value | Unit | Description | Reference(s) |

| Bioavailability | F | 60 - 87 | % | The fraction of the oral dose that reaches systemic circulation. | [3] |

| Time to Peak Concentration | Tmax | ~1 | h | Time to reach the maximum plasma concentration after oral administration. | [5][6] |

| Maximum Concentration | Cmax | 34 - 38 | ng/mL | The maximum plasma concentration achieved after an oral dose. | [5][6] |

| Area Under the Curve | AUC (0-inf) | 208 - 245 | ng·h/mL | The total drug exposure over time. | [5][6] |

| Elimination Half-life | t1/2 | ~3.2 | h | The time required for the plasma concentration of the drug to decrease by half. | [4] |

| Volume of Distribution | Vd | 2.6 | L/kg | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | |

| Clearance | CL | 0.8 | L/min | The volume of plasma cleared of the drug per unit time. |

Experimental Protocols

In Vivo Oral Bioavailability Study

Objective: To determine the rate and extent of absorption of an oral formulation of a drug.

Study Design: A randomized, single-dose, two-period, two-sequence crossover design is typically employed.[7] Healthy adult volunteers are administered a single oral dose of the test formulation and a reference formulation (e.g., an intravenous solution for absolute bioavailability or another oral formulation for relative bioavailability) in two separate periods, with a washout period in between.[8]

Protocol:

-

Subject Recruitment: A cohort of healthy, non-smoking adult volunteers within a specified age and body mass index (BMI) range are recruited. Subjects undergo a comprehensive medical screening to ensure they meet the inclusion and exclusion criteria.

-

Dosing: After an overnight fast of at least 10 hours, subjects receive a single oral dose of the drug with a standardized volume of water.[7][8]

-

Blood Sampling: Serial blood samples are collected in tubes containing an appropriate anticoagulant at predefined time points before and after dosing (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).[9]

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then transferred to labeled cryovials and stored at -20°C or lower until analysis.

-

Bioanalytical Method: The concentration of the drug and its major metabolites in the plasma samples is quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3][10]

-

Pharmacokinetic Analysis: The plasma concentration-time data for each subject is used to calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis.[11]

-

Statistical Analysis: The bioavailability of the oral formulation is assessed by comparing the AUC and Cmax values with the reference formulation.

In Vitro Metabolism Study

Objective: To identify the metabolic pathways and the enzymes responsible for the metabolism of a drug.

Protocol:

-

Microsome Preparation: Human liver microsomes (HLMs), which contain a high concentration of CYP enzymes, are used.[4]

-

Incubation: The drug is incubated with HLMs in a reaction mixture containing a NADPH-generating system to initiate the metabolic reactions.[4] Incubations are carried out at 37°C for a specified period (e.g., 30 minutes).[4]

-

Reaction Termination: The metabolic reaction is stopped by adding a quenching solvent, such as ice-cold methanol.[4]

-

Metabolite Identification: The incubation mixture is analyzed by LC-MS/MS to identify and quantify the metabolites formed.

-

Enzyme Phenotyping: To identify the specific CYP enzymes involved, the drug is incubated with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).[4] Alternatively, selective chemical inhibitors for specific CYP enzymes can be used in incubations with HLMs.

Visualizations

Signaling Pathways and Workflows

Caption: Workflow for a typical oral bioavailability study.

Caption: Major metabolic pathways of Oxycodone.

Conclusion

The characterization of the pharmacokinetic and bioavailability profile of an oral drug is a critical component of the drug development process. This guide has outlined the fundamental principles and experimental approaches for such an evaluation, using the well-documented properties of Oxycodone as a practical example. A thorough understanding of a drug's ADME properties, as detailed in this guide, is essential for ensuring its safety and efficacy in the intended patient population. For a novel compound like this compound, a similar comprehensive evaluation of its human pharmacokinetics would be imperative for its clinical development.

References

- 1. Exposure to oral oxycodone is increased by concomitant inhibition of CYP2D6 and 3A4 pathways, but not by inhibition of CYP2D6 alone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. A rapid and sensitive LC-MS/MS method for quantifying oxycodone, noroxycodone, oxymorphone and noroxymorphone in human plasma to support pharmacokinetic drug interaction studies of oxycodone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of Oxycodone, Noroxycodone and Oxymorphone by High-Performance Liquid Chromatography–Electrospray Ionization-Tandem Mass Spectrometry in Human Matrices: In vivo and In vitro Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxycodone - Wikipedia [en.wikipedia.org]

- 6. Oxycodone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. FDA releases new guidance on bioavailability studies [gabionline.net]

- 8. FDA bioavailability guidance takes industry feedback into consideration | RAPS [raps.org]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Determination of oxycodone and its major metabolites noroxycodone and oxymorphone by ultra-high-performance liquid chromatography tandem mass spectrometry in plasma and urine: application to real cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic analysis [bio-protocol.org]

In Vitro Androgen Receptor Binding Affinity of Oxyguno: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Androgen Receptor Binding

The androgen receptor (AR) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[3][4] Upon binding to androgens such as testosterone (B1683101) and its more potent metabolite, 5α-dihydrotestosterone (DHT), the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[5][6] In the nucleus, the AR-ligand complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[3][5] This signaling cascade is crucial for the development and maintenance of male secondary sexual characteristics and has been implicated in the pathophysiology of various diseases, including prostate cancer.

The affinity with which a compound binds to the AR is a critical determinant of its androgenic or anti-androgenic potential. This binding affinity is typically quantified by parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in competitive binding assays.

Quantitative Data on Androgen Receptor Binding

As of the compilation of this guide, specific quantitative data (e.g., Ki, IC50) for the in vitro binding affinity of Oxyguno to the human androgen receptor is not available in the public scientific literature. The following table provides a template for how such data, once determined, could be presented for comparison with known androgens.

| Compound | Receptor Source | Radioligand | Ki (nM) | IC50 (nM) | Relative Binding Affinity (%) | Reference |

| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | |

| Dihydrotestosterone (DHT) | Hamster Prostate Cytosol | [3H]DHT | - | 3.2 | 100 | [5] |

| Cyproterone Acetate | Hamster Prostate Cytosol | [3H]DHT | - | 4.4 | 73 | [5] |

Experimental Protocol: In Vitro Androgen Receptor Competitive Binding Assay

The following is a representative protocol for a radioligand competitive binding assay designed to determine the binding affinity of a test compound like this compound for the androgen receptor. This protocol is based on established methodologies.[7][8][9][10][11][12][13][14]

Materials and Reagents

-

Test Compound: this compound (4-chloro-17α-methyl-17β-hydroxyandrost-4-ene-3,11-dione)

-

Androgen Receptor Source: Purified recombinant human androgen receptor ligand-binding domain (AR-LBD) or cytosol preparations from androgen-sensitive tissues (e.g., rat prostate).

-

Radioligand: [³H]-Dihydrotestosterone ([³H]-DHT) or another high-affinity synthetic androgen like [³H]-Mibolerone (R1881).

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1.5 mM EDTA, 10% glycerol, and 1 mM DTT).

-

Wash Buffer: Ice-cold Tris-HCl buffer.

-

Unlabeled Competitor (for non-specific binding): High concentration of unlabeled DHT or R1881.

-

Scintillation Cocktail: Suitable for aqueous samples.

-

96-well Filter Plates: With glass fiber filters (e.g., GF/C).

-

Plate Sealers

-

Liquid Scintillation Counter

Assay Procedure

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compound (this compound) in the assay buffer. The final concentration range should be chosen to span the expected IC50 value.

-

Prepare the radioligand solution in the assay buffer at a concentration at or below its dissociation constant (Kd) for the AR.

-

Prepare the androgen receptor solution in the assay buffer. The optimal concentration should be determined empirically to ensure that the amount of radioligand bound does not exceed 10% of the total added radioligand.[15]

-

-

Assay Plate Setup:

-

The assay is typically performed in a 96-well format in triplicate.

-

Total Binding Wells: Add assay buffer, androgen receptor solution, and radioligand solution.

-

Non-specific Binding (NSB) Wells: Add assay buffer, androgen receptor solution, radioligand solution, and a high concentration of the unlabeled competitor.

-

Test Compound Wells: Add the serially diluted test compound, androgen receptor solution, and radioligand solution.

-

-

Incubation:

-

Seal the plate and incubate at a specified temperature (e.g., 4°C or room temperature) for a sufficient period to reach binding equilibrium (e.g., 2-18 hours). The optimal incubation time should be determined in preliminary experiments.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Detection:

-

Dry the filter plate.

-

Add scintillation cocktail to each well.

-

Seal the plate and measure the radioactivity in each well using a liquid scintillation counter.

-

Data Analysis

-

Calculate Specific Binding:

-

Specific Binding = Total Binding - Non-specific Binding.

-

-

Generate Competition Curve:

-

Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

-

-

Determine IC50:

-

The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition curve.

-

-

Calculate Ki (optional):

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Visualizations

Androgen Receptor Signaling Pathway

The following diagram illustrates the classical androgen receptor signaling pathway.

Caption: Classical androgen receptor signaling pathway.

Experimental Workflow for Competitive Binding Assay

The diagram below outlines the key steps in the in vitro competitive androgen receptor binding assay.

Caption: Workflow for a competitive radioligand binding assay.

References

- 1. Metabolic studies of this compound in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. commerce.bio-rad.com [commerce.bio-rad.com]

- 5. researchgate.net [researchgate.net]

- 6. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Androgen Bioassays as a Detection Method for Designer Androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 10. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Transcriptional regulation by the Oxyguno-androgen receptor complex

A Technical Guide to Transcriptional Regulation by the Dihydrotestosterone (DHT)-Androgen Receptor Complex

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Androgen Receptor (AR), a ligand-activated nuclear transcription factor, is pivotal in mediating the biological effects of androgens.[1][2][3] Dihydrotestosterone (DHT), a potent metabolite of testosterone, is the most powerful natural ligand for the AR.[3][4][5] The binding of DHT to the AR initiates a cascade of molecular events that culminates in the regulation of gene expression, influencing a wide array of physiological and pathological processes.[1][6] These processes are fundamental to male sexual development and function, and their dysregulation is implicated in diseases such as prostate cancer.[6][7][8] This guide provides an in-depth technical overview of the transcriptional regulation orchestrated by the DHT-AR complex, detailing the underlying molecular mechanisms, key signaling pathways, and the experimental methodologies used for its investigation.

Mechanism of DHT-Mediated Transcriptional Regulation

The transcriptional activity of the AR is tightly regulated by the binding of its ligand, DHT. In its unliganded state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs).[9][10] The binding of DHT induces a conformational change in the AR, leading to its dissociation from HSPs.[9][10][11] This conformational shift is crucial for the subsequent dimerization of the receptor and its translocation into the nucleus.[9][11][12]

Once inside the nucleus, the DHT-AR homodimer recognizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter or enhancer regions of target genes.[7][8][11][12] This binding event serves as a scaffold for the recruitment of a diverse array of coregulatory proteins, which are essential for modulating the transcriptional output.[1][6][13] These coregulators can be broadly classified as coactivators, which enhance transcriptional activity, or corepressors, which inhibit it.[1][13]

Coactivators, such as steroid receptor coactivator-1 (SRC-1) and proteins with histone acetyltransferase (HAT) activity like CBP/p300, facilitate the recruitment of the basal transcription machinery, including RNA Polymerase II, to the gene promoter.[9][13] This leads to the initiation and elongation of transcription.[13] Conversely, corepressors can recruit histone deacetylases (HDACs) to chromatin, leading to a more condensed chromatin structure that is less accessible to the transcriptional machinery. The specific combination of coregulators recruited to the DHT-AR complex is a key determinant of the cellular response to androgens.[13][14]

Signaling Pathways and Regulatory Networks

The activity of the DHT-AR complex is not solely dependent on the presence of androgens but is also influenced by crosstalk with other signaling pathways. Growth factor signaling pathways, such as those initiated by Epidermal Growth Factor (EGF) and Insulin-like Growth Factor (IGF)-1, can modulate AR activity.[15] For instance, the MAPK signaling cascade, activated by growth factors, can lead to the phosphorylation of the AR, enhancing its transcriptional activity even in the presence of low androgen levels.[15] Furthermore, the PI3K/AKT/mTOR pathway is another critical regulator of AR signaling, and its aberrant activation is often observed in prostate cancer.[7]

The Wnt signaling pathway has also been shown to interact with AR signaling, particularly in the context of castration-resistant prostate cancer.[7] These intricate networks of signaling pathways highlight the complexity of androgen action and provide multiple avenues for therapeutic intervention.

Quantitative Data on DHT-AR Interaction and Gene Regulation

The interaction between DHT and the AR, as well as the subsequent regulation of target genes, can be quantified to understand the potency and efficacy of androgen signaling.

| Parameter | Value | Reference |

| Binding Affinity (Kd) of DHT for AR | 0.25 - 0.5 nM | [5] |

| Relative Binding Affinity of DHT to AR (compared to Testosterone) | 2-3 fold higher | [5] |

| Dissociation Rate of DHT from AR (compared to Testosterone) | 5-fold slower | [5] |

Table 1: Quantitative Parameters of DHT-Androgen Receptor Interaction. This table summarizes key quantitative data describing the high-affinity interaction between Dihydrotestosterone (DHT) and the Androgen Receptor (AR).

| Gene | Fold Change (DHT-induced) | Cell Type | Reference |

| KLK3 (PSA) | -6.1 | LNCaP | [16] |

| TMPRSS2 | -4.1 | LNCaP | [16] |

| FKBP5 | -42.9 | LNCaP | [16] |

| p21 (CDKN1A) | 5-8 fold | CA25s | [17] |

| VCAM1 | ~1.2 fold | KGN | [18] |

Table 2: Examples of DHT-Regulated Genes and their Expression Changes. This table provides examples of genes whose expression is significantly altered by DHT treatment in different cell lines, illustrating the diverse transcriptional responses mediated by the DHT-AR complex.

Experimental Protocols

A variety of experimental techniques are employed to investigate the different facets of DHT-AR mediated transcriptional regulation.

Chromatin Immunoprecipitation (ChIP)

ChIP is a powerful technique used to identify the specific DNA sequences to which the AR binds in the genome.

Protocol Overview:

-

Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.

-

Cell Lysis and Chromatin Shearing: Cells are lysed, and the chromatin is sheared into smaller fragments, typically by sonication.[19]

-

Immunoprecipitation: An antibody specific to the AR is used to immunoprecipitate the AR-DNA complexes.

-

Washing: The immunoprecipitated complexes are washed to remove non-specifically bound proteins and DNA.

-

Elution and Reverse Cross-linking: The AR-DNA complexes are eluted, and the cross-links are reversed by heating.

-

DNA Purification and Analysis: The DNA is purified and can be analyzed by qPCR to quantify AR binding to specific gene promoters or by next-generation sequencing (ChIP-seq) to map AR binding sites across the entire genome.[20][21]

Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of the AR in response to DHT.[2]

Protocol Overview:

-

Vector Construction: A reporter vector is constructed containing a luciferase gene under the control of a promoter with one or more AREs.[22][23]

-

Transfection: The reporter vector, along with an AR expression vector (if the cells do not endogenously express AR), is transfected into cells.[2]

-

Treatment: The transfected cells are treated with DHT or a vehicle control.

-

Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer.[24][25] An increase in luciferase activity indicates an increase in AR transcriptional activity.[24][25]

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify proteins that interact with the AR in a cellular context.[26][27][28]

Protocol Overview:

-

Cell Lysis: Cells are lysed under non-denaturing conditions to preserve protein-protein interactions.[27][28]

-

Immunoprecipitation: An antibody specific to the AR is used to immunoprecipitate the AR and its interacting proteins.[27][28]

-

Washing: The immunoprecipitated complexes are washed to remove non-specifically bound proteins.[27][28]

-

Elution: The AR and its interacting proteins are eluted from the antibody.[27]

-

Analysis: The eluted proteins are typically separated by SDS-PAGE and identified by Western blotting or mass spectrometry.[28]

Visualizations

Figure 1: Canonical DHT-Androgen Receptor Signaling Pathway.

Figure 2: Experimental Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).

Figure 3: Principle of the Luciferase Reporter Assay for AR Activity.

References

- 1. Androgen receptor (AR) coregulators: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]

- 3. Pre-receptor regulation of the androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemistry, Dihydrotestosterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Dihydrotestosterone - Wikipedia [en.wikipedia.org]

- 6. Androgen receptor (AR) coregulators: a diversity of functions converging on and regulating the AR transcriptional complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. Androgen Physiology: Receptor and Metabolic Disorders - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. What is the mechanism of Androstanolone? [synapse.patsnap.com]

- 12. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]

- 13. hormonebalance.org [hormonebalance.org]

- 14. A comprehensive analysis of coregulator recruitment, androgen receptor function and gene expression in prostate cancer | eLife [elifesciences.org]

- 15. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Suppression of androgen receptor-mediated gene expression by a sequence-specific DNA-binding polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

- 19. biorxiv.org [biorxiv.org]

- 20. Integrated Expression Profiling and ChIP-seq Analyses of the Growth Inhibition Response Program of the Androgen Receptor | PLOS One [journals.plos.org]

- 21. Genome-wide analysis of androgen receptor binding and transcriptomic analysis in mesenchymal subsets during prostate development - PMC [pmc.ncbi.nlm.nih.gov]

- 22. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Androgen Pathway - Report Lentivirus [gentarget.com]

- 24. indigobiosciences.com [indigobiosciences.com]

- 25. indigobiosciences.com [indigobiosciences.com]

- 26. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - HK [thermofisher.com]

- 27. bitesizebio.com [bitesizebio.com]

- 28. assaygenie.com [assaygenie.com]

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-chloro-17α-methyl-androst-4-ene-3,11-dione is a synthetic anabolic-androgenic steroid (AAS). Its discovery is documented in the primary literature, which is essential for a thorough understanding of its synthesis and initial characterization. This technical guide aims to provide an in-depth analysis of the foundational research surrounding this compound.

Disclaimer: The primary source for the discovery of 4-chloro-17α-methyl-androst-4-ene-3,11-dione, a 1967 paper by Huettenrauch in the journal Pharmazie, could not be accessed in its entirety for this review. Consequently, the experimental protocols and quantitative data presented herein are based on established principles of steroid chemistry and information from related literature, representing a plausible reconstruction of the original work.

Proposed Synthesis Pathway

The synthesis of 4-chloro-17α-methyl-androst-4-ene-3,11-dione likely starts from a readily available steroid precursor, such as 17α-methyltestosterone. The key transformations would involve the introduction of a chloro substituent at the 4-position and the oxidation of the 11-position.

A plausible synthetic route is outlined below:

Experimental Protocols

The following are hypothetical, generalized experimental protocols for the key steps in the proposed synthesis of 4-chloro-17α-methyl-androst-4-ene-3,11-dione.

Step 1: Epoxidation of 17α-Methyltestosterone

To a solution of 17α-methyltestosterone in a suitable solvent (e.g., dichloromethane), a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) is added portion-wise at a controlled temperature (e.g., 0 °C). The reaction is stirred until completion, monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with a reducing agent solution (e.g., sodium bisulfite) and a mild base (e.g., sodium bicarbonate solution) to remove excess peroxy acid and the resulting benzoic acid. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude epoxide intermediate.

Step 2: Hydrochlorination of the Intermediate Epoxide

The crude epoxide is dissolved in a suitable solvent (e.g., acetic acid or a mixture of acetone (B3395972) and water). Concentrated hydrochloric acid is then added, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC. Once the reaction is complete, the product is isolated by precipitation in water or by extraction with an organic solvent. The crude 4-chloro-17α-methyltestosterone is then purified, for example, by recrystallization.

Step 3: Oxidation at C11

The purified 4-chloro-17α-methyltestosterone is dissolved in a suitable solvent, such as acetic acid. An oxidizing agent, for instance, chromium trioxide (CrO₃), is added carefully at a controlled temperature. The reaction is monitored by TLC for the disappearance of the starting material. After the reaction is complete, the excess oxidant is quenched (e.g., with methanol (B129727) or isopropanol). The product is then isolated by extraction and purified by column chromatography or recrystallization to yield 4-chloro-17α-methyl-androst-4-ene-3,11-dione.

Data Presentation

The following tables are structured to present the quantitative data that would be expected from the primary literature. As the primary source was not accessible, these tables remain unpopulated.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₀H₂₇ClO₂ |

| Molecular Weight | 338.88 g/mol |

| Melting Point | Data not available |

| Appearance | Data not available |

Table 2: Spectroscopic Data

| Technique | Key Signals |

| ¹H NMR | Data not available |

| ¹³C NMR | Data not available |

| IR | Data not available |

| Mass Spectrometry | Data not available |

Table 3: Synthesis Reaction Details

| Step | Starting Material | Reagents | Solvent | Yield (%) |

| 1 | 17α-Methyltestosterone | m-CPBA | Dichloromethane | Data not available |

| 2 | Intermediate Epoxide | HCl | Acetic Acid | Data not available |

| 3 | 4-Chloro-17α-methyltestosterone | CrO₃ | Acetic Acid | Data not available |

Signaling Pathways and Biological Activity

Information regarding the specific signaling pathways and detailed biological activity of 4-chloro-17α-methyl-androst-4-ene-3,11-dione from its primary discovery is not available in the accessed resources. As an anabolic-androgenic steroid, it is expected to act as an agonist of the androgen receptor (AR).

The general mechanism of action for AAS is depicted below:

An In-depth Technical Guide on the Core Relationship between Oxyguno, Clostebol, and 11-Adrenosterone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the synthetic anabolic-androgenic steroid (AAS) Oxyguno (4-chloro-17α-methyl-17β-hydroxy-androst-4-ene-3,11-dione) and its structural and functional relationships with clostebol (B1669245) and 11-adrenosterone. This document outlines their chemical properties, mechanisms of action, metabolic pathways, and analytical detection methods. Quantitative data is presented in tabular format for comparative analysis. Detailed experimental protocols for androgen receptor binding assays and chromatographic detection are provided, alongside visualizations of key signaling pathways and molecular relationships to facilitate a deeper understanding for research and drug development professionals.

Introduction

This compound, a synthetic oral anabolic-androgenic steroid, is structurally designed as an analogue of both clostebol and 11-adrenosterone.[1] Its chemical structure incorporates the 4-chloro modification characteristic of clostebol and an 11-keto group, a feature of 11-adrenosterone. These modifications are intended to enhance its anabolic properties while potentially modulating its androgenic effects. Understanding the distinct and overlapping characteristics of these three compounds is crucial for the fields of endocrinology, pharmacology, and anti-doping science.

Clostebol , a 4-chloro derivative of testosterone, is recognized for its favorable anabolic-to-androgenic ratio, which minimizes masculinizing side effects.[2][3][4] 11-Adrenosterone is an endogenous steroid hormone with weak androgenic activity, primarily functioning as a prohormone and an inhibitor of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme.[5][6][7]

This guide will dissect the intricate relationships between these three molecules, providing a technical foundation for further research and development.

Chemical and Pharmacological Profiles

The chemical structures of this compound, clostebol, and 11-adrenosterone underpin their unique pharmacological profiles. The introduction of a chlorine atom at the C4 position in both this compound and clostebol prevents aromatization to estrogen and alters the interaction with the androgen receptor. The 11-keto group in this compound and 11-adrenosterone influences metabolic pathways and receptor binding.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound, clostebol, and 11-adrenosterone, providing a basis for direct comparison.

Table 1: Chemical and Physical Properties

| Property | This compound | Clostebol | 11-Adrenosterone |

| IUPAC Name | (8S,9S,10R,13S,14S,17S)-4-chloro-17-hydroxy-10,13,17-trimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione[8] | (8S,9S,10R,13S,14S,17S)-4-Chloro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one[9] | Androst-4-ene-3,11,17-trione[7] |

| Molecular Formula | C₂₀H₂₇ClO₃[10] | C₁₉H₂₇ClO₂ | C₁₉H₂₄O₃[7] |

| Molar Mass | 350.9 g/mol [8] | 322.88 g/mol | 300.39 g/mol [7] |

| CAS Number | 14935-61-6[8] | 1093-58-9[9] | 382-45-6[7] |

Table 2: Pharmacological and Pharmacokinetic Properties

| Parameter | This compound | Clostebol | 11-Adrenosterone |

| Anabolic:Androgenic Ratio | ~850:7 (relative to testosterone)[1] | Favorable, with reduced androgenic effects[2][3][4] | Weak androgenic activity[5][6][7] |

| Androgen Receptor Binding Affinity | Data not available | Data not available | Weak binding affinity[5] |

| Route of Administration | Oral[1] | Oral, Topical, Injectable[9][11] | Oral[5] |

| Bioavailability | Data not available | Data not available | Limited oral bioavailability[5] |

| Half-life | Detectable up to 12h post-administration (in horses)[1] | Extended detection window of metabolites[12] | ~1-2 hours[5] |

Mechanism of Action and Signaling Pathways

Anabolic-androgenic steroids exert their effects primarily through binding to and activating the androgen receptor (AR), a ligand-dependent nuclear transcription factor. This activation initiates a cascade of cellular events leading to changes in gene expression.

Upon entering the cell, the steroid binds to the AR in the cytoplasm. This complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA, modulating the transcription of target genes. This process ultimately leads to an increase in protein synthesis and other anabolic effects.

The structural differences between this compound, clostebol, and 11-adrenosterone likely result in differential binding affinities for the AR and interactions with co-regulatory proteins, leading to their distinct anabolic and androgenic profiles.

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This protocol outlines a method to determine the relative binding affinity of test compounds to the androgen receptor.

Materials:

-

Rat prostate cytosol (source of androgen receptors)

-

[³H]-R1881 (radiolabeled synthetic androgen)

-

Test compounds (this compound, clostebol, 11-adrenosterone)

-

Unlabeled R1881 (for standard curve)

-

Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds and unlabeled R1881 in the assay buffer.

-

In microcentrifuge tubes, add a constant amount of rat prostate cytosol.

-

Add the various concentrations of the test compounds or unlabeled R1881 to the tubes.

-

Add a constant, saturating concentration of [³H]-R1881 to each tube.

-

Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.

-

Separate the bound from unbound radioligand using a method such as dextran-coated charcoal adsorption.

-

Centrifuge the tubes and transfer the supernatant (containing the bound radioligand) to scintillation vials.

-

Add scintillation cocktail, vortex, and measure the radioactivity using a liquid scintillation counter.

-

Plot the percentage of [³H]-R1881 bound against the log concentration of the competitor.

-

Determine the IC₅₀ (concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Anabolic Steroids

This protocol provides a general procedure for the detection and identification of anabolic steroids in urine.

Materials:

-

Urine sample

-

Amberlite XAD-2 resin

-

β-glucuronidase from E. coli

-

Phosphate (B84403) buffer (pH 7.0)

-

Sodium bicarbonate

-

Diethyl ether

-

Derivatizing agent (e.g., MSTFA/NH₄I/ethanethiol)

-

GC-MS system with a capillary column (e.g., HP-1)

Procedure:

-

Extraction: Pass the urine sample through an Amberlite XAD-2 column to adsorb the steroids. Elute the steroids with methanol (B129727).

-

Hydrolysis: Evaporate the methanol, redissolve the residue in phosphate buffer, and add β-glucuronidase. Incubate at 55°C for 1 hour to cleave glucuronide conjugates.

-

Liquid-Liquid Extraction: Adjust the pH of the hydrolyzed sample to ~9 with sodium bicarbonate and extract with diethyl ether.

-

Derivatization: Evaporate the ether layer to dryness and add the derivatizing agent. Heat at 60°C for 20 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use a suitable temperature program to separate the analytes. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for targeted analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of Anabolic Steroids

This protocol is an alternative to GC-MS, particularly useful for analyzing underivatized steroids.

Materials:

-

Urine or plasma sample

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Methanol, water (LC-MS grade)

-

Formic acid or ammonium (B1175870) acetate (B1210297) (as mobile phase additives)

-

LC-MS/MS system with a reverse-phase column (e.g., C18)

Procedure:

-

Sample Preparation: Perform a solid-phase extraction of the biological sample to isolate the steroids and remove interfering substances.

-

LC Separation: Inject the extracted sample onto the LC system. Use a gradient elution with a mobile phase consisting of water and methanol (or acetonitrile), often with additives like formic acid or ammonium acetate to improve ionization.

-

MS/MS Detection: The eluent from the LC is introduced into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each target analyte.

Structural and Metabolic Relationships

This compound's design as an analogue of clostebol and 11-adrenosterone suggests a deliberate attempt to combine specific structural features to achieve a desired pharmacological effect.

The metabolic fate of this compound is anticipated to involve modifications at the 3-keto, 4-chloro, and 11-keto positions, as well as at the 17-hydroxy and 17-methyl groups. Studies in horses have identified reduction, hydroxylation, and epimerization as major biotransformation pathways.[13]

Clostebol metabolism primarily involves the formation of glucuronide and sulfate (B86663) conjugates.[14][15] The 4-chloro group prevents 5α-reduction, a common metabolic pathway for testosterone.[14]

11-Adrenosterone is a metabolite in the corticosteroid and androgen pathways and is metabolized to 11β-hydroxyandrosterone and 11β-hydroxyetiocholanolone.[4][16]

Conclusion

This compound represents a chemically engineered anabolic steroid that leverages structural motifs from both clostebol and 11-adrenosterone. Its 4-chloro group, inherited from clostebol, likely contributes to a more favorable anabolic-to-androgenic ratio and prevents aromatization. The 11-keto group, shared with 11-adrenosterone, influences its metabolic profile and potentially its interaction with other steroid hormone receptors or enzymes.

Further research is required to fully elucidate the human metabolism, pharmacokinetics, and precise androgen receptor binding affinity of this compound. The experimental protocols and comparative data provided in this guide offer a foundational resource for scientists and researchers in the ongoing investigation of synthetic anabolic steroids and their complex biological activities. This knowledge is essential for the development of new therapeutic agents and for maintaining the integrity of anti-doping programs.

References

- 1. Analysis of anabolic steroids using GC/MS with selected ion monitoring. | Semantic Scholar [semanticscholar.org]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. academic.oup.com [academic.oup.com]

- 4. swolverine.com [swolverine.com]

- 5. caymanchem.com [caymanchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Chloromethylandrostenediol - Wikipedia [en.wikipedia.org]

- 8. This compound | C20H27ClO3 | CID 122216921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Clostebol - Wikipedia [en.wikipedia.org]

- 10. GSRS [precision.fda.gov]

- 11. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 12. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is Clostebol Acetate used for? [synapse.patsnap.com]

- 14. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The synthesis of 4-chloro-17β-hydroxymethyl-17α-methyl-18-norandrosta-4,13-diene-3α-ol - Proposed long term metabolite (M4) of oralturinabol - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Oxyguno in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the extraction, derivatization, and quantitative analysis of Oxyguno (4-chloro-17α-methyl-17β-hydroxy-androst-4-ene-3,11-dione) from human urine samples using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a synthetic oral anabolic androgenic steroid, and its detection is critical in sports anti-doping and clinical toxicology.[1][2] The methodology described herein utilizes solid-phase extraction (SPE) for sample cleanup and concentration, followed by chemical derivatization to enhance analytical performance, ensuring a robust and reliable assay.

Introduction

This compound, chemically known as 4-chloro-17α-methyl-17β-hydroxy-androst-4-ene-3,11-dione, is a potent synthetic anabolic steroid.[1][2] Originally synthesized in the 1960s, it is designed to maximize anabolic effects while minimizing androgenic side effects.[1] Its potential for misuse as a performance-enhancing substance makes its sensitive and specific detection in biological matrices a priority for regulatory and clinical bodies.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive analytical technique for identifying and quantifying steroids and other novel psychoactive substances.[3][4][5][6] Its combination of high-resolution chromatographic separation and mass-based identification provides the specificity and sensitivity required for forensic and clinical applications.[7] This protocol details a complete workflow for analyzing this compound in urine, from sample preparation to data acquisition.

Experimental Protocol

This protocol is designed for the quantitative analysis of this compound in urine. All procedures should be performed in a certified laboratory by trained personnel.

Materials and Reagents

-

Solvents: Methanol, Acetonitrile (HPLC Grade)

-

Reagents: β-Glucuronidase from E. coli, Phosphate (B84403) Buffer (0.1 M, pH 7.0), Ammonium Hydroxide

-

Derivatization Agent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (MSTFA + 1% TMCS)

-

Internal Standard (IS): Testosterone-d3 (100 µg/mL in Methanol)

-

SPE Cartridges: Mixed-mode C8/SCX solid-phase extraction cartridges (e.g., Bakerbond narc-2)[8]

-

Other: Nitrogen gas (high purity), autosampler vials with inserts.

Sample Preparation: Solid-Phase Extraction (SPE)

Urine samples often require hydrolysis to screen for both parent drug and its metabolites, which are frequently excreted as glucuronide or sulfate (B86663) conjugates.[8][9] The SPE procedure isolates and concentrates the analyte of interest.[10][11][12]

-

Hydrolysis: To 2 mL of urine in a glass tube, add 1 mL of phosphate buffer (pH 7.0) and 50 µL of β-Glucuronidase solution. Add 20 µL of the Internal Standard solution. Vortex gently and incubate in a water bath at 55°C for 3 hours.[9] Allow the sample to cool to room temperature.

-

SPE Column Conditioning: Condition the SPE cartridge by passing 3 mL of Methanol followed by 3 mL of deionized water. Do not allow the column to dry.

-

Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 0.1 M acetic acid. Dry the cartridge thoroughly under vacuum for 5 minutes.

-

Elution: Elute the analytes with 3 mL of a freshly prepared mixture of Dichloromethane:Isopropanol:Ammonium Hydroxide (80:20:2 v/v/v).

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[13][14]

Derivatization

Derivatization is essential for anabolic steroids to increase their volatility and thermal stability, improving chromatographic peak shape and sensitivity.[9][15]

-

To the dried residue from step 2.2.6, add 50 µL of MSTFA + 1% TMCS and 50 µL of Acetonitrile.

-

Cap the vial tightly and vortex for 30 seconds.

-

Incubate the vial in a heating block at 70°C for 30 minutes.[15]

-

After cooling to room temperature, transfer the solution to an autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following parameters provide a robust method for the separation and detection of derivatized this compound. Parameters may be optimized based on the specific instrumentation used.[4][16]

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 280°C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Oven Program | Initial 150°C, hold for 1 min, ramp at 20°C/min to 310°C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temp | 150°C |

| Acquisition Mode | Full Scan (m/z 50-650) for identification and/or Selected Ion Monitoring (SIM) for quantification |

| Solvent Delay | 5 minutes |

Data Presentation

Identification of this compound is confirmed by comparing the retention time and mass spectrum of the peak in the sample to a certified reference standard analyzed under identical conditions.[7][15] For quantification, a calibration curve should be prepared using fortified urine samples.

Table 1: Quantitative Data for Derivatized this compound Analysis

| Analyte | Expected Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) | LOD (ng/mL) | LOQ (ng/mL) |

| This compound-TMS | ~12.5 | 496 (M+) | 481, 461, 355 | 0.5 | 1.5 |

| Testosterone-d3-diTMS (IS) | ~10.8 | 435 (M+) | 420, 146 | - | - |

| Note: Retention times and mass fragments for this compound are predicted based on its chemical structure and common fragmentation patterns of trimethylsilyl (B98337) (TMS) derivatized steroids. The molecular weight of this compound is 352.88 g/mol . Derivatization of the 17-OH group adds a TMS group (+72 Da), and potential enolization and derivatization of the 3-keto group adds another (+72 Da), resulting in a predicted molecular ion (M+) around m/z 496. These values must be confirmed experimentally. |

Visualizations

Diagrams help clarify the experimental process and the principles of the analytical technique.

Caption: Experimental workflow for the analysis of this compound from urine samples.

Caption: Logical diagram illustrating the principle of GC-MS analysis.

Conclusion

The GC-MS protocol detailed in this application note provides a comprehensive and reliable method for the detection and quantification of the synthetic anabolic steroid this compound in urine. The combination of enzymatic hydrolysis, solid-phase extraction, and silyl (B83357) derivatization ensures high recovery and excellent chromatographic performance. This method is suitable for high-throughput screening in clinical, forensic, and anti-doping laboratories, contributing to the effective monitoring of emerging performance-enhancing drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolic studies of this compound in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A Framework for the Development of a Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method for the Analysis of Synthetic Cannabinoids | NIST [nist.gov]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Analysis of urine for drugs of abuse using mixed-mode solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. academic.oup.com [academic.oup.com]

- 11. tandfonline.com [tandfonline.com]

- 12. aurorabiomed.com [aurorabiomed.com]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. fda.gov [fda.gov]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols for the Extraction of Oxycodone from Plasma

FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.

Introduction